Methyl 5-amino-2-methyl-4-(propylamino)benzoate
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Overview
Description
Methyl 5-amino-2-methyl-4-(propylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, a methyl group, and a propylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-4-(propylamino)benzoate typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable benzoate derivative is reacted with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-amino-2-methyl-4-(propylamino)benzoate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 5-amino-2-methyl-4-(propylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule . It may exhibit properties such as antimicrobial or anti-inflammatory activities, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(propylamino)benzoate involves its interaction with specific molecular targets. The amino and propylamino groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 4-amino-2-methylbenzoate
- Methyl 5-amino-2-methylbenzoate
- Methyl 4-(propylamino)benzoate
Uniqueness: Methyl 5-amino-2-methyl-4-(propylamino)benzoate is unique due to the combination of its functional groups. The presence of both amino and propylamino groups on the benzoate core provides it with distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(propylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-5-14-11-6-8(2)9(7-10(11)13)12(15)16-3/h6-7,14H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOVCJZBXMLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C(=C1)C)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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